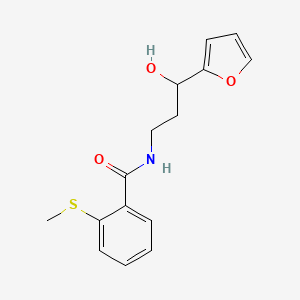

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-20-14-7-3-2-5-11(14)15(18)16-9-8-12(17)13-6-4-10-19-13/h2-7,10,12,17H,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVYHIONEXUQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, often through a Grignard reaction or other nucleophilic addition reactions.

Attachment of the Benzamide Group: The final step involves the coupling of the furan derivative with a benzamide derivative, which can be achieved through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The methylthio group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthesis, and biological activities.

Structural Analogs with Varying Benzamide Substituents

Key Observations:

- The methylthio group in the target compound distinguishes it from analogs with methoxy (-OMe) or plain benzamide moieties.

- Compounds with methylthio groups (e.g., 17–23) exhibit notable antimicrobial and anticancer activities, suggesting the target compound may share similar bioactivity profiles .

Analogs with Different Hydroxypropyl-Attached Groups

Key Observations:

- Replacing the furan-2-yl group with aromatic substituents (e.g., p-tolyl, o-tolyl) alters electronic and steric properties. Furan’s electron-rich nature may enhance reactivity in cycloaddition or coordination reactions compared to purely aromatic groups.

- Hydroxypropyl derivatives with bulkier substituents (e.g., p-tolyl) tend to crystallize as solids, while furan-containing analogs (e.g., 2f) are reported as oils, suggesting reduced crystallinity due to heterocyclic flexibility .

Impact of Substituents on Bioactivity

- Methylthio vs. Halogenated Groups : Chloro and fluoro substituents in compounds 17–23 () are associated with antimicrobial activity. The methylthio group’s larger size and sulfur atom may offer distinct binding interactions in enzyme inhibition .

- Furan vs. However, this may also reduce metabolic stability due to oxidative susceptibility.

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into its biological activity, including anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features a furan ring , a hydroxypropyl group , and a methylthio-substituted benzamide . These components contribute to its unique reactivity and biological interactions.

| Component | Description |

|---|---|

| Furan Ring | Contributes to chemical reactivity and biological interactions |

| Hydroxypropyl Group | Enhances solubility and potential biological activity |

| Methylthio Group | May improve binding affinity for molecular targets |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Synthesized via cyclization of 1,4-dicarbonyl compounds.

- Introduction of the Hydroxypropyl Group : Achieved through nucleophilic addition reactions.

- Attachment of the Benzamide Group : Formed by coupling the furan derivative with a benzamide derivative using carbodiimides for amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer) : Significant growth inhibition observed.

- A549 (lung cancer) : Notable reduction in cell viability.

The compound's IC50 values indicate its effectiveness compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting a potential role as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although further research is needed to elucidate its full spectrum of action.

The compound's mechanism of action likely involves interaction with specific molecular targets within cells:

- The furan ring may facilitate binding to enzymes or receptors involved in cell signaling pathways.

- The hydroxypropyl group enhances solubility and bioavailability, potentially improving therapeutic efficacy.

- The methylthio group could enhance binding affinity, increasing specificity for target proteins or nucleic acids .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : In a comparative study, benzamide derivatives exhibited IC50 values ranging from 5.85 µM to 28.3 µM against various cancer cell lines, indicating strong anticancer potential .

- Molecular Docking Studies : Computational studies have predicted binding modes for this compound against key targets like RXRα-LBD, supporting its role as a biochemical probe or inhibitor .

Q & A

Q. Critical conditions :

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure completion while avoiding decomposition .

- Catalysts : Use of palladium or nickel complexes for cross-coupling steps .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is essential for isolating high-purity products .

Validation : Confirm structure via 1H/13C NMR (e.g., furan protons at δ 6.2–7.4 ppm ) and HRMS for molecular ion verification .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:

- Spectroscopic techniques :

- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- NMR : Assign protons on the furan ring (δ 6.3–7.2 ppm), hydroxypropyl chain (δ 1.8–3.5 ppm), and methylthio group (δ 2.1–2.5 ppm) .

- Chromatography : HPLC retention times (e.g., 7–12 minutes under reverse-phase conditions) confirm purity .

- Mass spectrometry : HRMS matches theoretical molecular weights (e.g., [M+H]+ for C₁₆H₁₉NO₃S: 306.11 g/mol) .

Advanced: What methodological strategies are recommended to analyze contradictory bioactivity data across structurally similar benzamide derivatives?

Answer:

- Comparative SAR studies : Systematically vary substituents (e.g., methylthio vs. phenylthio groups) and correlate with bioactivity (e.g., IC₅₀ values in antimicrobial assays) .

- Statistical validation : Use ANOVA or t-tests to assess significance of activity differences (e.g., 2-fluorobenzylidene derivatives showing higher potency than 4-chloro analogs ).

- Mechanistic assays : Employ enzyme inhibition assays (e.g., COX-2 or kinase targets) to link structural features to specific pathways .

- Data normalization : Control for variables like solubility (via logP calculations) or metabolic stability (microsomal assays) to isolate structural effects .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in anticancer studies?

Answer:

- Target identification : Use molecular docking to predict interactions with oncogenic proteins (e.g., Bcl-2 or EGFR) .

- Cellular assays :

- Omics approaches : Transcriptomics/proteomics to identify dysregulated pathways (e.g., oxidative stress markers like SOD or CAT) .

- In vivo validation : Xenograft models with dose-response studies to assess tumor growth inhibition .

Advanced: What experimental pitfalls arise in optimizing the yield of this compound, and how are they resolved?

Answer:

- Low yield causes :

- Steric hindrance : Bulky substituents (e.g., methylthio) reduce reaction efficiency. Mitigate via stepwise synthesis .

- By-product formation : Competing reactions (e.g., oxidation of thioether). Use inert atmospheres (N₂/Ar) .

- Solutions :

- Catalyst optimization : Screen Pd/C or Ni catalysts for coupling steps .

- Solvent polarity adjustment : Switch from DMF to acetonitrile to favor desired pathway .

- Real-time monitoring : Use TLC or inline IR to track reaction progress .

Basic: What are the key physicochemical properties of this compound relevant to formulation studies?

Answer:

- Solubility : Moderate in DMSO (>10 mg/mL) but poor in aqueous buffers. Use co-solvents (e.g., PEG 400) for in vitro assays .

- Stability : Susceptible to hydrolysis at high pH; store at 4°C in anhydrous conditions .

- logP : Estimated ~2.5 (via ChemDraw), indicating moderate membrane permeability .

Advanced: How can computational modeling enhance the design of derivatives of this compound?

Answer:

- DFT calculations : Optimize geometry and predict reactive sites (e.g., nucleophilic furan ring) .

- MD simulations : Assess binding stability with targets (e.g., ≥5 ns trajectories for protein-ligand complexes) .

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

Advanced: What strategies resolve discrepancies in reported biological activity data for benzamide derivatives with varying substituents?

Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values ) to identify trends.

- Reproducibility checks : Standardize assay protocols (e.g., fixed inoculum size in MIC assays).

- Structural revalidation : Confirm compound identity via NMR for disputed samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.